molecular formula C24H15NO9 B026588 6-Nitrofluorescein diacetate CAS No. 53299-21-1

6-Nitrofluorescein diacetate

Cat. No. B026588
CAS RN: 53299-21-1
M. Wt: 461.4 g/mol
InChI Key: VYIGESZPYCCIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrofluorescein diacetate is a biochemical used for proteomics research . It has a molecular formula of C24H15NO9 and a molecular weight of 461.38 . It is an intermediate for the synthesis of 6-aminofluorescein and fluorescein 6-isothiocyanate .


Molecular Structure Analysis

The molecular structure of 6-Nitrofluorescein diacetate is C24H15NO9 . Detailed structural analysis such as X-ray analysis, 13 C NMR spectroscopy, and ESI mass spectrometry have been used to establish the molecular structure of similar compounds .

Scientific Research Applications

  • Intermediate for Biomolecule-Specific Derivatives : 2',7'-Dichloro-5-nitrofluorescein, a compound related to 6-Nitrofluorescein diacetate, can be used as an intermediate for generating biomolecule-specific derivatives like amino, azido, and triazinylamino derivatives (Castro, Malakhov, & Burgess, 2009).

  • Reactivity with Oxygen and DNA Interaction : A study on 6CN10, a new nitrocompound, found that it exhibits reactivity with oxygen and interacts with DNA, forming inclusion complexes with β-cyclodextrin and polyamidoamine third-generation (da Silva et al., 2017).

  • Single Cell Analysis of Nitric Oxide Production : A microfluidic device using nitrofluorescein derivatives allows for automated single cell analysis of nitric oxide production in T-lymphocytes, providing insights into cell heterogeneity in cancer and neurodegenerative diseases (Metto et al., 2013).

  • Detection of Nitric Oxide in Endothelial Cells : Low concentrations of diaminofluorescein, a derivative of nitrofluorescein, can detect low levels of nitric oxide released from endothelial cells, enabling real-time detection of endothelial nitric oxide formation (Leikert et al., 2001).

  • Food Product Analysis : A spectrofluorimetric method involving nitrofluorescein derivatives effectively determines trace amounts of nitrite in food products, demonstrating high sensitivity and recovery rates (Wang et al., 2016).

  • Localization in Wheat Roots : DAF-2DA fluorescence, a method using a derivative of nitrofluorescein, is widely used for localizing nitric oxide in wheat roots, offering advantages in diffusion close to NO producing sites (Wany & Gupta, 2016).

  • Microchip Electrophoresis for Cell Monitoring : Microchip electrophoresis coupled with laser-induced fluorescence detection using nitrofluorescein derivatives effectively measures intracellular nitric oxide production in cells, offering a fast and efficient method for monitoring nitric oxide levels (Mainz et al., 2012).

properties

IUPAC Name

(6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)24(18)20-9-14(25(29)30)3-6-17(20)23(28)34-24/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIGESZPYCCIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886044
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrofluorescein diacetate

CAS RN

53299-21-1
Record name 3′,6′-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53299-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053299211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrofluorescein diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Nitrofluorescein diacetate
Reactant of Route 3
Reactant of Route 3
6-Nitrofluorescein diacetate
Reactant of Route 4
6-Nitrofluorescein diacetate
Reactant of Route 5
Reactant of Route 5
6-Nitrofluorescein diacetate
Reactant of Route 6
6-Nitrofluorescein diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.